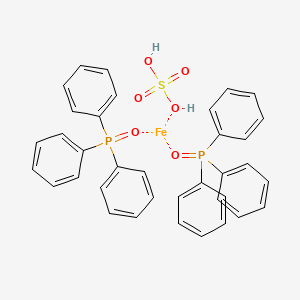
Diphenylphosphorylbenzene;iron;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylphosphorylbenzene;iron;sulfuric acid is a complex chemical compound with the molecular formula C₃₆H₃₁FeO₆P₂S and a molecular weight of 709.485 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of diphenylphosphorylbenzene;iron;sulfuric acid involves the reaction of diphenylphosphorylbenzene with iron and sulfuric acid under controlled conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the desired product. The exact reaction conditions, such as temperature and pressure, can vary depending on the specific synthetic route used .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Diphenylphosphorylbenzene;iron;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can convert the iron in the compound to lower oxidation states.
Substitution: Electrophilic substitution reactions can occur, particularly involving the benzene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as acidic or basic environments, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron(III) compounds, while reduction reactions may yield iron(II) compounds .
科学研究应用
Diphenylphosphorylbenzene;iron;sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes .
作用机制
The mechanism of action of diphenylphosphorylbenzene;iron;sulfuric acid involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it interacts with electron-rich sites on other molecules. The iron component can undergo redox reactions, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Similar compounds to diphenylphosphorylbenzene;iron;sulfuric acid include other organophosphorus compounds and iron complexes. Examples include triphenylphosphine oxide and ferrocene.
Uniqueness
What sets this compound apart is its unique combination of phosphorus, iron, and sulfuric acid components, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous .
属性
CAS 编号 |
54219-03-3 |
|---|---|
分子式 |
C36H32FeO6P2S |
分子量 |
710.5 g/mol |
IUPAC 名称 |
diphenylphosphorylbenzene;iron;sulfuric acid |
InChI |
InChI=1S/2C18H15OP.Fe.H2O4S/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;1-5(2,3)4/h2*1-15H;;(H2,1,2,3,4) |
InChI 键 |
WXKISWJPJSGVMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


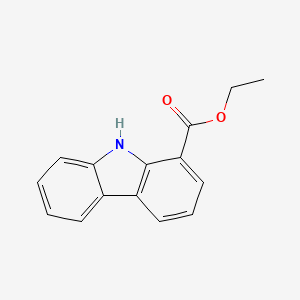

![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
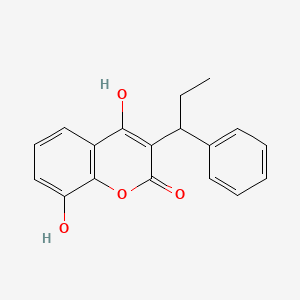
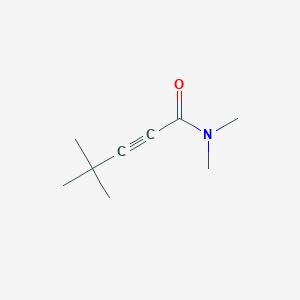

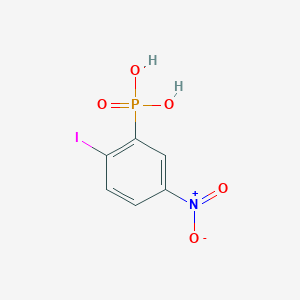

![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
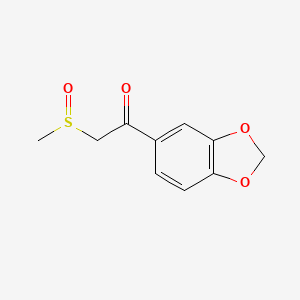
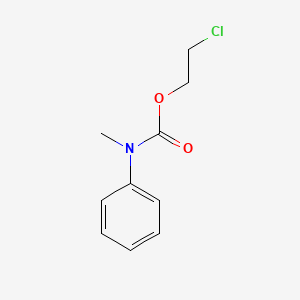
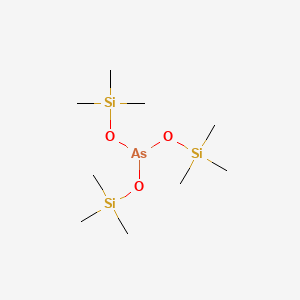
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
